6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine
Description
6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative featuring a piperazine ring substituted at the 6-position with a 3,4-dichlorophenyl group. This structural motif is significant in medicinal chemistry due to the piperazine moiety’s role in modulating receptor binding and pharmacokinetic properties. The 3,4-dichlorophenyl substituent enhances lipophilicity and may influence interactions with serotonin (5-HT) or dopamine receptors, common targets for neuropsychiatric therapeutics .
Properties
IUPAC Name |
6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6/c16-11-2-1-10(7-12(11)17)22-3-5-23(6-4-22)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBFELMJIOAJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects on the central nervous system . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Structural Variations
The compound’s purine core distinguishes it from analogs in the literature. For example:
- Pyridine-sulfonamide derivatives (e.g., compounds 20, 21, 22 in ) feature a pyridine ring linked to a sulfonamide group and a piperazine-aryl substituent.
- Pyrido-pyrimidinone derivatives () incorporate a fused pyrido[1,2-a]pyrimidin-4-one core with piperazine or diazepane substituents. These systems exhibit distinct electronic properties compared to purines, altering solubility and target selectivity .
Substituent Effects
- 3,4-Dichlorophenyl vs. 3,4-Dimethoxyphenyl: The dichlorophenyl group in the target compound increases electron-withdrawing effects, enhancing stability and receptor-binding affinity compared to methoxy-substituted analogs (e.g., ’s pyrido-pyrimidinones) . Methoxy groups in compounds may improve solubility but reduce CNS penetration due to higher polarity.
- Piperazine vs. Diazepane: Piperazine rings (as in the target compound) offer rigid, planar conformations favorable for receptor interactions.
Pharmacological Implications
- Receptor Binding: The purine core may target adenosine receptors (A1/A2A) or kinases, unlike sulfonamide derivatives (), which are more commonly associated with carbonic anhydrase or 5-HT receptor modulation . Diazepane-containing analogs () might exhibit broader off-target effects due to conformational flexibility .
Bioavailability :
- The dichlorophenyl group in the target compound likely improves blood-brain barrier penetration compared to polar sulfonamides or methoxy-substituted derivatives .
Biological Activity
6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine, a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structure that combines a purine core with a piperazine moiety, which is often associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, binding affinities, and potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17Cl2N5 |
| Molecular Weight | 348.23 g/mol |
| IUPAC Name | 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine |
| CAS Number | [insert CAS number] |
The primary mechanism of action for 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with various receptors and enzymes:
- Alpha1-Adrenergic Receptors : The compound exhibits affinity for alpha1-adrenergic receptors, which are involved in smooth muscle contraction and vasoconstriction. Binding affinities range from 22 nm to 250 nm.
- PARP Inhibition : Recent studies indicate that derivatives of this compound may inhibit PARP (Poly ADP-ribose polymerase), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells .
Anticancer Potential
Research has demonstrated that compounds similar to 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine can exhibit significant anticancer activity. For instance:
- MCF-7 Breast Cancer Cells : Compounds derived from this structure have shown moderate to significant efficacy against MCF-7 breast cancer cells, with IC50 values comparable to established drugs like Olaparib .
Binding Affinities
A comparative analysis of binding affinities for various receptors is summarized in the table below:
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT6 | 14 - 1000 |
| 5-HT7 | 100 - 4789 |
| D2 | 1 - 2090 |
This data indicates that the compound has a range of affinities for different serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders as well as cancer .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Inhibition of PARP Activity : A study evaluated the effects of compounds similar to 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine on PARP activity. Results indicated significant inhibition at varying concentrations, leading to apoptosis in treated cells .
- Receptor Binding Studies : Another investigation into receptor binding revealed that these compounds could modulate neurotransmitter systems effectively, showcasing their potential in treating conditions such as anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
